molecular formula C15H24N2O3 B7634290 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one

1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one

Cat. No. B7634290
M. Wt: 280.36 g/mol
InChI Key: VOOQKQNXAGMEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one, also known as CPP-109, is a drug that has been developed as a potential treatment for addiction and other neurological disorders. The drug is a derivative of a naturally occurring compound called GABA, which is an inhibitory neurotransmitter in the brain. CPP-109 has been shown to be effective in reducing cravings and withdrawal symptoms in individuals addicted to cocaine and other drugs.

Mechanism of Action

The mechanism of action of 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one is not fully understood, but it is believed to involve the inhibition of an enzyme called GABA transaminase. This enzyme is responsible for breaking down GABA in the brain, and by inhibiting its activity, this compound increases the levels of GABA in the brain. This increase in GABA levels may help to reduce cravings and withdrawal symptoms in individuals with addiction.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. The drug increases the levels of GABA in the brain, which can have a calming effect and reduce anxiety. This compound also affects the levels of other neurotransmitters in the brain, including dopamine and serotonin, which are involved in the reward pathways that underlie addiction.

Advantages and Limitations for Lab Experiments

1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one has several advantages for use in lab experiments. The drug is relatively stable and can be stored for long periods of time. It is also relatively easy to administer and can be given orally or intravenously. However, there are also some limitations to the use of this compound in lab experiments. The drug has a relatively short half-life, which means that it must be administered frequently to maintain therapeutic levels. Additionally, the drug can have side effects, including nausea, vomiting, and dizziness, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one. One area of interest is the use of the drug in combination with other medications or therapies for addiction. Another area of research is the development of new derivatives of this compound that may be more effective or have fewer side effects. Finally, there is interest in studying the long-term effects of this compound on brain function and behavior, particularly in individuals with addiction.

Synthesis Methods

The synthesis of 1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one involves several steps, starting with the reaction of 2-cyclopenten-1-one with ethyl acetoacetate to form a cyclopentenone intermediate. This intermediate is then reacted with piperazine and acetic anhydride to form the desired product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one has been extensively studied in preclinical and clinical trials as a potential treatment for addiction and other neurological disorders. The drug has been shown to be effective in reducing cocaine use and cravings in individuals with cocaine addiction. This compound has also been studied as a potential treatment for alcoholism, opioid addiction, and other substance use disorders.

properties

IUPAC Name

1-[4-(2-cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-20-11-6-14(18)16-7-9-17(10-8-16)15(19)12-13-4-2-3-5-13/h2,4,13H,3,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOQKQNXAGMEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCN(CC1)C(=O)CC2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.